molecular formula C19H17FN6O2 B2546015 2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide CAS No. 1396801-88-9

2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide

Cat. No.: B2546015
CAS No.: 1396801-88-9
M. Wt: 380.383
InChI Key: MNKQHDHOPOAWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed necrotic cell death. This compound is a crucial tool for researchers investigating the role of RIPK1-mediated signaling in pathological inflammation and cell death. Its primary research value lies in its ability to specifically block the kinase activity of RIPK1, thereby inhibiting the formation of the necrosome complex and the subsequent execution of necroptosis. This mechanism is of significant interest in the study of a wide range of diseases, including neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, inflammatory bowel disease , and ischemia-reperfusion injury . By utilizing this inhibitor, scientists can dissect the contribution of necroptosis versus apoptosis in disease models, validate RIPK1 as a therapeutic target, and explore novel treatment strategies for conditions characterized by dysregulated cell death.

Properties

IUPAC Name

2-fluoro-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN6O2/c20-16-6-2-1-5-15(16)18(27)21-13-7-9-14(10-8-13)26-23-17(22-24-26)19(28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKQHDHOPOAWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the pyrrolidine moiety, and finally the incorporation of the fluorine atom and the benzamide group. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the tetrazole ring can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Name Core Structure Substituents/Modifications Key Functional Attributes Biological/Physical Data Reference
Target Compound Benzamide, Tetrazole 2-fluorophenyl, pyrrolidine-carbonyl Tetrazole (H-bonding), fluorophenyl N/A (synthesis not detailed) N/A
2-fluoro-N-(4-methyl-3-((4-(pyridine-3-yl)pyrimidine-2-yl)amino)phenyl)benzamide (4a) Benzamide, Pyrimidine Pyridine-pyrimidine, methylphenyl Pyrimidine (π-π stacking), pyridine IC50 estimated via MTT assay
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione Sulfonyl, difluorophenyl Thione (tautomerism), sulfonyl IR: νC=S (1247–1255 cm⁻¹)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) Benzamide, Pyrazolo-pyrimidine Chromen-4-one, isopropyl Sulfonamide, fluorophenyl MP: 175–178°C; Mass: 589.1
AR04 (Cis-4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-2-oxohexahydro-1H-furo[3,4-d]imidazol-1-yl)-2-fluoro-N-(oxetan-3-yl)benzamide) Cyclic urea, Imidazole Trifluoromethyl, oxetan-3-yl Urea (rigidity), cyano group Yield: 58%; MP: N/A

Key Observations:

Tetrazole vs. Triazole/Pyrimidine Cores: The target’s tetrazole ring offers superior metabolic stability compared to triazoles (e.g., compounds [7–9] in ), which may undergo tautomerism or oxidation .

Pyrrolidine-Carbonyl vs. Other Substituents :

  • The pyrrolidine-carbonyl group may improve aqueous solubility relative to hydrophobic groups like trifluoromethyl (AR04) or sulfonyl (compounds [7–9]). This modification could enhance bioavailability .

Fluorophenyl Positioning :

  • The 2-fluorophenyl group in the target compound contrasts with the 2,4-difluorophenyl substituents in ’s triazoles. Ortho-fluorination may reduce steric hindrance compared to bulkier para-substituents, optimizing receptor interactions .

By comparison, triazoles () are formed via NaOH-mediated ring closure, while pyrimidines (4a) rely on nucleophilic aromatic substitution .

Research Findings and Implications

  • Pharmacological Potential: Benzamide derivatives are frequently explored as kinase inhibitors or GPCR modulators.
  • Thermodynamic Stability :
    The absence of tautomerism in the target’s tetrazole (unlike ’s triazole-thiones) could confer thermodynamic stability, reducing off-target interactions .

  • Comparative Solubility : The pyrrolidine-carbonyl group likely enhances solubility over ’s chromen-4-one derivative, which has a high melting point (175–178°C) indicative of crystalline rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.